molecular formula C21H23N3OS B4437683 N-(2,3-dimethylphenyl)-2-(4,5-dimethyl-1-phenylimidazol-2-yl)sulfanylacetamide

N-(2,3-dimethylphenyl)-2-(4,5-dimethyl-1-phenylimidazol-2-yl)sulfanylacetamide

Cat. No.: B4437683
M. Wt: 365.5 g/mol
InChI Key: LDNKOIFUBKBDLO-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-(4,5-dimethyl-1-phenylimidazol-2-yl)sulfanylacetamide is a synthetic organic compound that belongs to the class of sulfanylacetamides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structural features of this compound, such as the presence of an imidazole ring and sulfanylacetamide moiety, contribute to its distinct chemical and physical properties.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-(4,5-dimethyl-1-phenylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS/c1-14-9-8-12-19(15(14)2)23-20(25)13-26-21-22-16(3)17(4)24(21)18-10-6-5-7-11-18/h5-12H,13H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDNKOIFUBKBDLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC(=C(N2C3=CC=CC=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-(4,5-dimethyl-1-phenylimidazol-2-yl)sulfanylacetamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Sulfanylacetamide Group: The sulfanylacetamide group can be introduced via nucleophilic substitution reactions, where a suitable thiol reacts with an acetamide derivative.

    Final Coupling Reaction: The final step involves coupling the imidazole derivative with the sulfanylacetamide intermediate under controlled conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or other functional groups, potentially altering the compound’s activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings or the imidazole moiety.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogenating agents, alkylating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-(4,5-dimethyl-1-phenylimidazol-2-yl)sulfanylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring may play a crucial role in binding to these targets, while the sulfanylacetamide group can modulate the compound’s overall activity. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dimethylphenyl)-2-(4,5-dimethyl-1-phenylimidazol-2-yl)acetamide: Lacks the sulfanyl group, which may affect its reactivity and biological activity.

    N-(2,3-dimethylphenyl)-2-(4,5-dimethyl-1-phenylimidazol-2-yl)sulfanylpropionamide: Similar structure but with a different acyl group, potentially altering its properties.

Uniqueness

N-(2,3-dimethylphenyl)-2-(4,5-dimethyl-1-phenylimidazol-2-yl)sulfanylacetamide is unique due to the presence of both the imidazole ring and the sulfanylacetamide group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dimethylphenyl)-2-(4,5-dimethyl-1-phenylimidazol-2-yl)sulfanylacetamide
Reactant of Route 2
Reactant of Route 2
N-(2,3-dimethylphenyl)-2-(4,5-dimethyl-1-phenylimidazol-2-yl)sulfanylacetamide

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